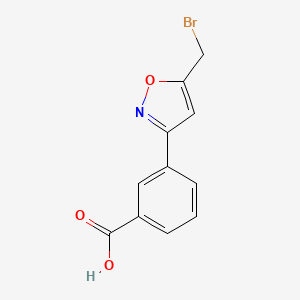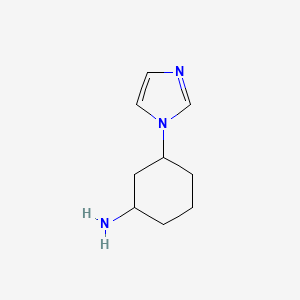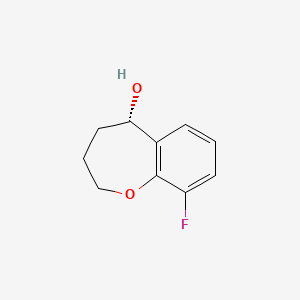
(5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Overview
Description
(5S)-9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, also known as F-THBX, is a synthetic compound used for various laboratory experiments and scientific research applications. It has been used in the fields of medicinal chemistry, biochemistry, and pharmacology because of its unique properties. F-THBX is an important component of the synthesis of several drugs and has been used in the development of new drugs for treating various diseases. This article will discuss the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for F-THBX.
Scientific Research Applications
Crystallographic Properties and Molecular Conformations
The compound (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, although not directly studied, shares similarities with a range of closely related tetrahydro-1-benzoxepin derivatives. These compounds have been examined for their crystallographic properties and molecular conformations, which are crucial in understanding their chemical behavior and potential applications. For instance, compounds such as (2RS,4RS)-7-Fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine exhibit specific intermolecular interactions and molecular conformations that could be indicative of the behavior of similar compounds like (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (Blanco et al., 2012).
Antiparasitic Potential
Tetrahydro-1-benzoxepin derivatives have also been explored for their antiparasitic properties. These compounds are considered potential drugs for treating diseases such as Chagas disease and leishmaniasis. The crystallographic features of certain tetrahydro-1-benzoxepin derivatives have been detailed, providing insights into their structural characteristics and potential biological properties (Macías et al., 2016).
Pharmacological Evaluation
The pharmacological evaluation of closely related compounds such as cis- and trans-4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols has revealed marked anorexigenic activity and alpha-sympathomimetic activity in certain derivatives. These findings could guide the pharmacological application of (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol in medical research and drug development (Tandon et al., 2004).
properties
IUPAC Name |
(5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJRSCASWPUDK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)F)OC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C(=CC=C2)F)OC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



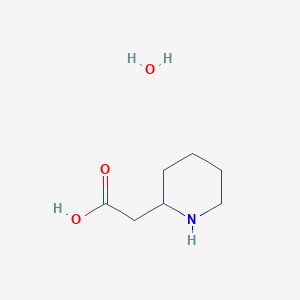


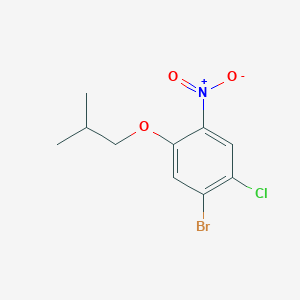
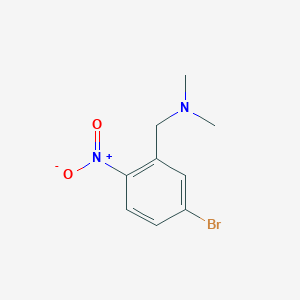
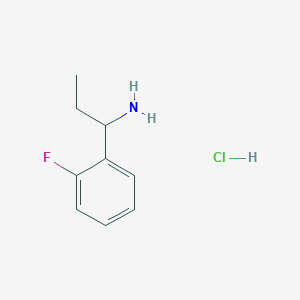
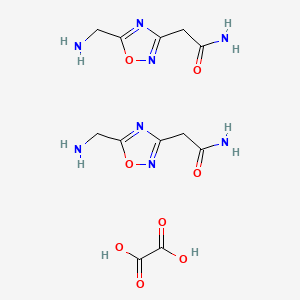
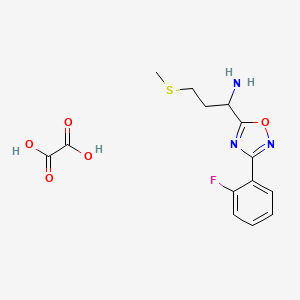


amine](/img/structure/B1450369.png)

